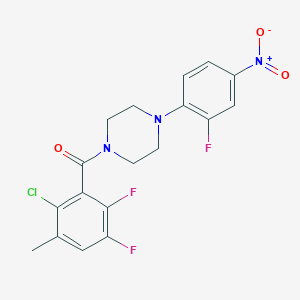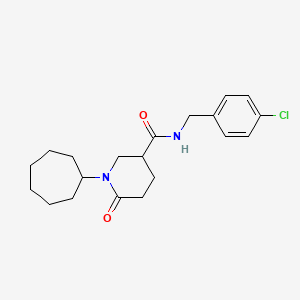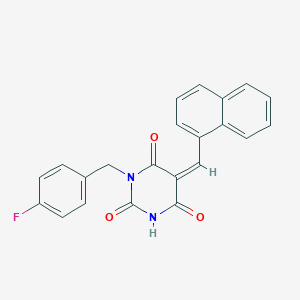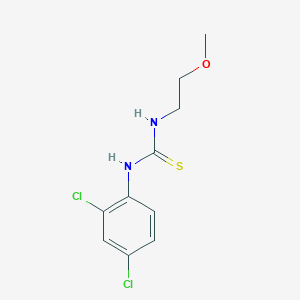![molecular formula C21H20O3 B5029399 6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5029399.png)
6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as CP 55,940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer researchers and has since been used in numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
作用機序
6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 55,940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a key role in the regulation of various physiological processes. By activating these receptors, 6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 55,940 can modulate the release of neurotransmitters and other signaling molecules, leading to a wide range of effects on the nervous system and other tissues.
Biochemical and Physiological Effects:
6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 55,940 has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, neuroprotection, and modulation of immune function. It has also been shown to have effects on cardiovascular function, gastrointestinal motility, and other physiological processes.
実験室実験の利点と制限
One of the major advantages of using 6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 55,940 in lab experiments is its potent and selective activity at the cannabinoid receptors, which allows for precise modulation of these pathways. However, its complex synthesis and potential for off-target effects may limit its utility in some experimental settings.
将来の方向性
There are numerous potential future directions for research on 6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 55,940 and related compounds. Some possible areas of investigation include the development of more selective and potent cannabinoid receptor agonists, the exploration of novel therapeutic applications, and the investigation of the underlying mechanisms of action and potential side effects. Additionally, further research may be needed to optimize the synthesis and formulation of 6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 55,940 for use in clinical settings.
合成法
The synthesis of 6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 55,940 involves the reaction of a cyclopentadiene derivative with a substituted phenylacetic acid derivative in the presence of a Lewis acid catalyst. The resulting product is then subjected to further chemical modifications to produce the final compound. The synthesis of 6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 55,940 is complex and requires specialized knowledge and equipment, making it difficult for non-experts to replicate.
科学的研究の応用
6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 55,940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and may have potential as a treatment for conditions such as multiple sclerosis, neuropathic pain, and epilepsy.
特性
IUPAC Name |
6-methyl-7-(2-phenylethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-14-19(23-13-12-15-6-3-2-4-7-15)11-10-17-16-8-5-9-18(16)21(22)24-20(14)17/h2-4,6-7,10-11H,5,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQTVRXUSYMMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)

![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)



![4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5029357.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)
![1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone](/img/structure/B5029365.png)

![1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5029403.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5029414.png)